5-(2,6-二甲氧基苄基)-1,3-噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

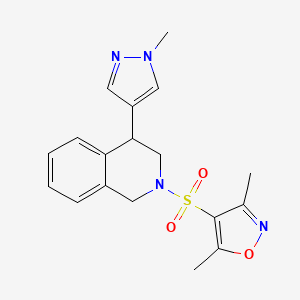

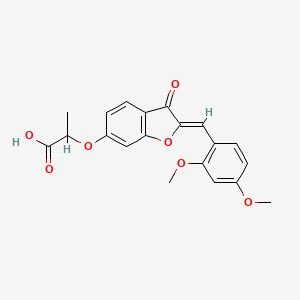

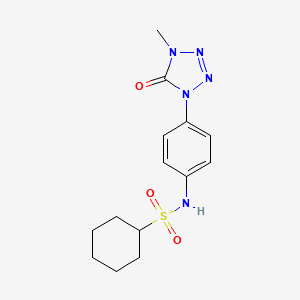

The compound "5-(2,6-Dimethoxybenzyl)-1,3-thiazolane-2,4-dione" is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound that has garnered interest due to its broad spectrum of biological activities. The presence of the dimethoxybenzyl group suggests potential modifications to the core structure that could influence its chemical and biological properties.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives typically involves Knoevenagel condensation reactions or direct acylation of alkali metal salts of arylidene-thiazolidinediones with acyl chlorides. For example, the synthesis of 5-(hydroxybenzylidene)thiazolidine-2,4-diones was achieved through a 1,3 dipolar cycloaddition reaction of chloroacetic acid and thiourea, followed by condensation with various hydroxybenzaldehydes . Similarly, direct acylation was used to produce 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones . Although the specific synthesis of 5-(2,6-Dimethoxybenzyl)-1,3-thiazolane-2,4-dione is not detailed in the provided papers, these methods could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is confirmed using spectroscopic techniques such as IR, MS, 1H, and 13C-NMR . The crystal structure can also be determined using single-crystal X-ray diffraction data, as demonstrated for one of the derivatives . The substitution of the 2,6-dimethoxybenzyl group at the 5-position of the thiazolidine ring would likely influence the electronic distribution and steric hindrance, potentially affecting the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions, including further condensation, esterification, and protection/deprotection of functional groups. For instance, the reaction of 5-(hydroxybenzylidene)thiazolidine-2,4-diones with ethyl chloroformate or ethyl chloroacetate resulted in the formation of diesters . The 3,4-dimethoxybenzyl group has been used as an N-protecting group, which can be removed using reagents like DDQ . These reactions are indicative of the versatile chemistry that thiazolidine-2,4-dione derivatives can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their substituents. The presence of different functional groups can affect the compound's solubility, stability, and biological activity. For example, the introduction of a 4-dimethylaminobenzyl group resulted in a compound with potential antidepressant activity , while the incorporation of a 4-(1-methylcyclohexylmethoxy)benzyl group led to hypoglycemic and hypolipidemic activities . The antimicrobial activity of these derivatives has also been explored, with some compounds showing significant antibacterial activity against Staphylococcus aureus and Escherichia coli . These studies suggest that the physical and chemical properties of 5-(2,6-Dimethoxybenzyl)-1,3-thiazolane-2,4-dione would be worth investigating in the context of its potential biological activities.

科学研究应用

抗菌和抗真菌活性

与5-(2,6-二甲氧基苄基)-1,3-噻唑烷-2,4-二酮结构相关的化合物已被合成并评估其抗菌活性。例如,5-(2,6-二氯苄亚基)噻唑烷-2,4-二酮等衍生物已显示出对致病菌株(革兰氏阳性和革兰氏阴性)和真菌(白色念珠菌)的抑制活性,其中一些化合物对特定细菌菌株的活性优于参考药物,并具有良好的抗真菌活性 (Stana 等人,2014)。

抗抑郁活性

相关化合物 5-(4-二甲氨基苄基)咪唑烷-2,4-二酮在小鼠中显示出潜在的抗抑郁活性,而没有显着的单胺氧化酶抑制活性,表明其作用机制与传统抗抑郁药不同 (Wessels 等人,1980)。

抗肿瘤活性

据报道,合成了 2,4-二氨基-6-(2,5-二甲氧基苄基)-5-甲基吡啶并[2,3-d]嘧啶等化合物,显示出对哺乳动物二氢叶酸还原酶的有效脂溶性抑制,并对大鼠的特定类型肿瘤具有显着活性 (Grivsky 等人,1980)。

降血糖和降血脂活性

研究已经确定了在糖尿病小鼠模型中具有显着降血糖和降血脂活性的衍生物。5-(4-环己基甲氧基)苄基噻唑烷-2, 4-二酮等化合物在活性和毒性方面表现出良好的特性 (Sohda 等人,1982)。

化学合成和结构分析

衍生物已通过与各种化学基团反应合成,提供了对其结构表征和在开发具有独特性能的新疗法或材料中的潜在应用的见解 (Popov-Pergal 等人,2010)。

未来方向

The study of thiazolane dione derivatives and other similar compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery . Future research could explore the synthesis, characterization, and biological activity of this compound and related compounds .

作用机制

Target of Action

The primary target of the compound “5-(2,6-Dimethoxybenzyl)-1,3-thiazolane-2,4-dione” is currently unknown. The compound shares structural similarities with other dimethoxybenzyl derivatives, which have been found to interact with various targets . .

Mode of Action

Based on its structural similarity to other dimethoxybenzyl derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Result of Action

Other dimethoxybenzyl derivatives have been found to exhibit various biological activities, including antibacterial, mutagenic, cytotoxic, genotoxic, and hepatotoxic effects .

属性

IUPAC Name |

5-[(2,6-dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-16-8-4-3-5-9(17-2)7(8)6-10-11(14)13-12(15)18-10/h3-5,10H,6H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECCRUBOWDDGBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CC2C(=O)NC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

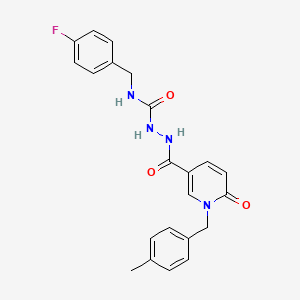

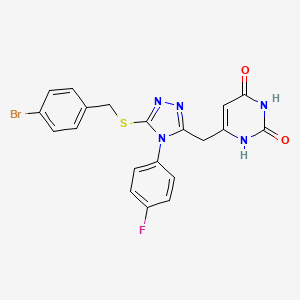

![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)

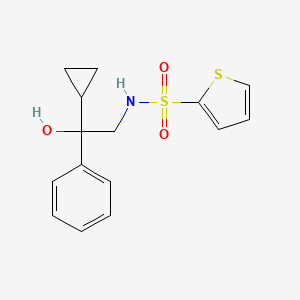

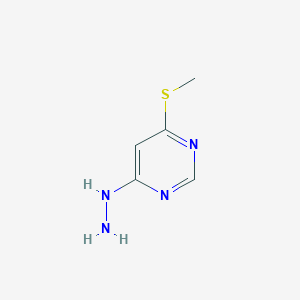

![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)

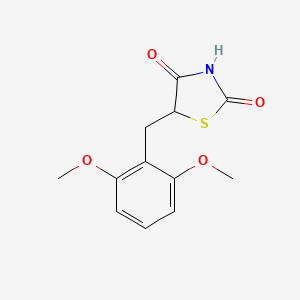

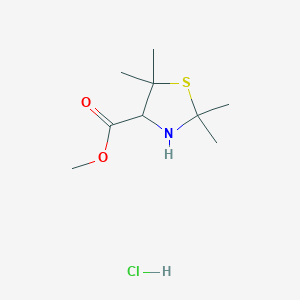

![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)

![Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B2501340.png)